4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
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Overview
Description
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is a spirocyclic compound characterized by its unique structural framework. This compound belongs to the class of spirocyclic compounds, which are known for their rigid and three-dimensional structures. The presence of a cyclopropyl group and an oxa-diazaspiro ring system imparts distinct chemical and physical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored for its simplicity and efficiency, making it suitable for large-scale production. Reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of tuberculosis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, and inhibition of MmpL3 disrupts the transport of essential lipids, leading to bacterial cell death. The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic framework but lacks the cyclopropyl group.
4-Boc-9-oxa-1,4-diazaspiro[5.5]undecane: Contains a tert-butyl group instead of a cyclopropyl group.
3,9-Diazaspiro[5.5]undecane: Lacks the oxygen atom in the spirocyclic ring.
Uniqueness
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to the presence of both a cyclopropyl group and an oxa-diazaspiro ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-7-13(8-1-2-8)10(15)11(12-9)3-5-16-6-4-11/h8H,1-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWQQKVJAHEOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC3(C2=O)CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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